molecular formula C10H17N6O12P3 B049629 Phosphoaminophosphonic acid-adenylate ester CAS No. 114661-04-0

Phosphoaminophosphonic acid-adenylate ester

Cat. No. B049629
M. Wt: 506.2 g/mol
InChI Key: PVKSNHVPLWYQGJ-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoaminophosphonic acid-adenylate ester, also known as phosphonate adenylyltransferase (PAT), is a naturally occurring enzyme that catalyzes the transfer of adenosine monophosphate (AMP) from ATP to phosphonoacetate (PA). This reaction results in the formation of phosphonomethyl adenosine monophosphate (PMP-AMP), which is a potent inhibitor of DNA polymerase and reverse transcriptase.

Scientific Research Applications

  • Immobilization on Mesoporous Silica for Catalysis : Phosphonic acids and phosphoric acid esters, including biomolecules like adenosine monophosphate, can be immobilized on mesoporous silicas. This process has potential applications in catalysis and drug delivery. Weinberger et al. (2019) discuss this technique and its potential uses, especially in the context of asymmetric aldol reactions, leveraging the high surface area of mesoporous silicas (Weinberger et al., 2019).

  • Medicinal Chemistry : The α-aminophosphonate/phosphinate motif is significant in medicinal chemistry due to its ability to influence physiological and pathological processes. This includes enzyme inhibition, which is a crucial aspect of drug development. Mucha et al. (2011) explore the wide-ranging applications of these compounds in fields like agrochemistry and medicine (Mucha, Kafarski, & Berlicki, 2011).

  • Synthesis and Structural Studies : Zhang et al. (2017) discuss the synthesis and structure of multifunctional compounds combining phosphonic acid esters and boronic acids, which have applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

  • Synthesis of Aminoethyl Phosphonic Esters and Acids : A method for synthesizing 2-(arylamino)ethyl phosphonic esters and acids was developed by Orm et al. (2013). This process, focusing on compounds with aromatic moieties, has implications for further chemical applications (Orm et al., 2013).

  • Counter-Radicals for Polymerization : Grimaldi et al. (2000) explored the oxidation of α-(N-alkylamino) phosphonic acid esters, leading to stable β-phosphonylated nitroxides. These compounds control the free radical polymerization reaction of styrene, offering new pathways in polymer science (Grimaldi et al., 2000).

  • Enzyme Activation by Adenylating Enzymes : Schmelz and Naismith (2009) reviewed the diverse roles of adenylating enzymes in natural product synthesis, highlighting the significance of phosphoaminophosphonic acid-adenylate ester in this process (Schmelz & Naismith, 2009).

properties

IUPAC Name

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKSNHVPLWYQGJ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N6O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180289
Record name Adenylyl imidodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoaminophosphonic acid-adenylate ester

CAS RN

25612-73-1, 114661-04-0
Record name 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25612-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenylyl imidodiphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formycin A 5'-(betagamma-imido)triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenylyl imidodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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